molecular formula C10H15N3O3S B8777345 2-(dimethylamino)-N-(3-sulfamoylphenyl)acetamide

2-(dimethylamino)-N-(3-sulfamoylphenyl)acetamide

Cat. No.: B8777345
M. Wt: 257.31 g/mol
InChI Key: IVKKHYUMYGSDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dimethylamino)-N-(3-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C10H15N3O3S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

2-(dimethylamino)-N-(3-sulfamoylphenyl)acetamide

InChI

InChI=1S/C10H15N3O3S/c1-13(2)7-10(14)12-8-4-3-5-9(6-8)17(11,15)16/h3-6H,7H2,1-2H3,(H,12,14)(H2,11,15,16)

InChI Key

IVKKHYUMYGSDDB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask was charged with 3-aminobenzene sulfonamide (3.3 g, 19 mmol), and 20 mL of 1:1 acetone:H2O. The solution was stirred at room temperature until the aminobenzene sulfonamide had dissolved. The flask was then cooled in an ice bath and dimethylamino-acetyl chloride HCl (4.6 g, 29 mmol) was added. To the resulting slurry sodium bicarbonate (4.8 g, 57 mmol) was added over a 15 m period. After 30 min the reaction was removed from the ice bath and allowed to stir at room temperature for 15 h. The reaction mixture was then filtered and washed with methanol and acetonitrile. The filtrate was dried on a rotary evaporator to yield 2-(dimethylamino)-N-(3-sulfamoyl-phenyl)acetamide, which was submitted to the next step without further purification. MS (EI) m/z C10H15N3O3S: 258.0 (MH+).
Quantity
3.3 g
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reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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4.6 g
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Five

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